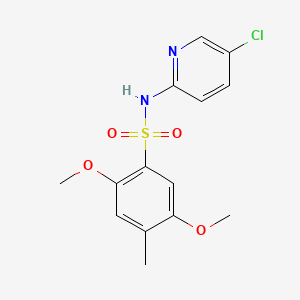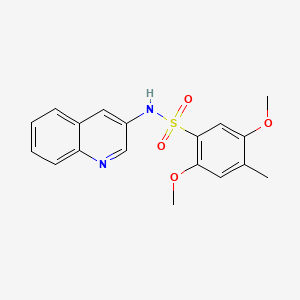
2,5-dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety attached to a benzene ring substituted with methoxy and methyl groups, as well as a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound acts as a potent reversible inhibitor against tissue-nonspecific alkaline phosphatase activity. It exhibits uncompetitive inhibition with respect to the phosphate donor substrate and noncompetitive inhibition with respect to the acceptor substrate, indicating an allosteric inhibition mechanism . Additionally, it has shown little or no inhibitory activity in over 250 assays involving other enzymes, making it highly selective .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Similar structure but lacks the methyl group.
Quinolinyl-pyrazoles: Compounds with a quinoline moiety and pyrazole ring, showing similar biological activities.
Methyleugenol: Contains methoxy and methyl groups but lacks the quinoline and sulfonamide functionalities.
Uniqueness
2,5-Dimethoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its combination of methoxy, methyl, quinoline, and sulfonamide groups, which confer specific chemical reactivity and biological activity. Its selective inhibition of tissue-nonspecific alkaline phosphatase sets it apart from other similar compounds.
Properties
CAS No. |
1374681-64-7 |
|---|---|
Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-8-17(24-3)18(10-16(12)23-2)25(21,22)20-14-9-13-6-4-5-7-15(13)19-11-14/h4-11,20H,1-3H3 |
InChI Key |
UPGFHZVAKWJQQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


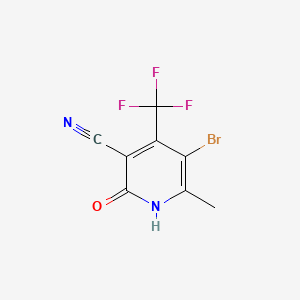
![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)
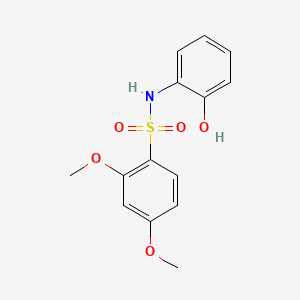
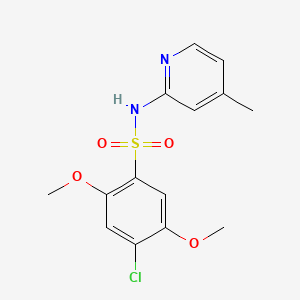
amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)
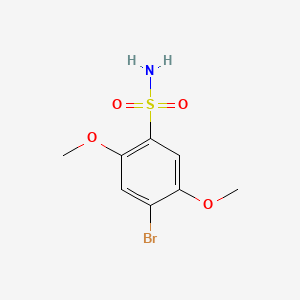
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)
